6-(Tert-butyl)pyridin-3-amine

Description

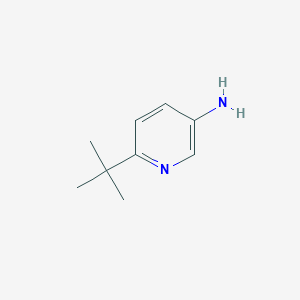

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXMWFCKMCQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291156 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-70-5 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 6 Tert Butyl Pyridin 3 Amine and Analogous Pyridin 3 Amine Systems

Direct Synthesis Approaches for 6-(Tert-butyl)pyridin-3-amine

Direct synthesis of this compound involves the sequential or concerted introduction of the tert-butyl and amino groups onto a pyridine (B92270) core. This approach is often challenging due to the inherent reactivity patterns of the pyridine ring.

Considerations for Introducing the tert-Butyl Group at the 6-Position

The introduction of a bulky tert-butyl group at the 6-position of a pyridine ring is sterically demanding. Friedel-Crafts alkylation, a common method for introducing alkyl groups onto aromatic rings, is often not directly applicable to pyridines without significant modification due to the deactivation of the ring by the nitrogen atom and potential catalyst poisoning.

Alternative strategies for the C-H alkylation of pyridines have been developed. Transition-metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of alkyl groups. For instance, yttrium-based catalysts have shown efficacy in the ortho-alkylation of pyridines with olefins, including for sterically hindered substrates like 2-tert-butylpyridine. acs.org

Another approach involves the reaction of pyridine with tert-butyllithium, which is reminiscent of the Chichibabin reaction and can lead to the formation of 2,6-di-tert-butylpyridine. wikipedia.org However, selective mono-tert-butylation at the 2- or 6-position can be difficult to control.

Strategies for Amination at the 3-Position of the Pyridine Ring

Amination of the pyridine ring at the 3-position is electronically disfavored compared to the 2- and 4-positions for nucleophilic substitution. Therefore, direct amination is challenging. A common strategy involves the nitration of the pyridine ring, which preferentially occurs at the 3-position due to the deactivating effect of the ring nitrogen, followed by reduction of the nitro group to an amine.

The nitration of substituted pyridines, such as 2-tert-butylpyridine, would be a potential direct route. The nitration of sterically hindered pyridines like 2,6-di-tert-butylpyridine has been achieved using nitronium tetrafluoroborate, yielding the 3-nitro derivative. acs.org A similar strategy could theoretically be applied to 2-tert-butylpyridine, followed by reduction of the resulting 6-tert-butyl-3-nitropyridine to the desired amine.

Table 1: Hypothetical Direct Synthesis of this compound via Nitration and Reduction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Notes |

| 1 | 2-tert-Butylpyridine | Nitrating agent (e.g., HNO₃/H₂SO₄ or NO₂BF₄) | 6-tert-Butyl-3-nitropyridine | Reaction conditions would need to be optimized to favor mononitration at the 3-position. |

| 2 | 6-tert-Butyl-3-nitropyridine | Reducing agent (e.g., H₂, Pd/C; SnCl₂, HCl) | This compound | Standard reduction conditions are generally effective for converting nitropyridines to aminopyridines. |

Precursor-Based Synthetic Routes to Pyridin-3-amines with tert-Butyl Substitution

Precursor-based methods involve the use of a pyridine ring that is already functionalized with either the amino or the tert-butyl group, or a precursor to one of these, and then introducing the second group. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of highly functionalized aromatic and heteroaromatic compounds. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions and with high functional group tolerance.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide or triflate. wikipedia.orgscispace.comrug.nl This reaction can be applied to the synthesis of this compound in two main ways:

Coupling of an ammonia surrogate with 3-halo-6-tert-butylpyridine: This approach requires the prior synthesis of a 3-halogenated-6-tert-butylpyridine precursor. The subsequent amination would then introduce the amino group at the 3-position. The direct coupling of ammonia can be challenging, so ammonia equivalents such as benzophenone imine or protected amines are often used, followed by a deprotection step. wikipedia.org

Coupling of tert-butylamine with a 3-amino-6-halopyridine derivative: This route is less common due to the potential for self-coupling and other side reactions involving the free amino group on the pyridine ring.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. A variety of phosphine-based ligands have been developed to facilitate these couplings, even with challenging substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Pyridine Scaffolds

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃ / Ligand 6 | NaOtBu | Toluene | 100 | 95 | |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | wikipedia.org |

| Aryl Halides | Aqueous Ammonia | Palladium Catalyst | Hydroxide Base | Water | N/A | High Selectivity | synthesisspotlight.com |

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl or vinyl halide or triflate. scispace.com This reaction can be employed to introduce the tert-butyl group onto a pre-functionalized pyridin-3-amine scaffold.

A plausible synthetic route would involve the coupling of a 6-halopyridin-3-amine derivative (e.g., 6-chloro- or 6-bromopyridin-3-amine) with a tert-butylboronic acid or a related organoboron reagent. The amino group might need to be protected during the coupling reaction to prevent side reactions.

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings involving heteroaromatic substrates.

Table 3: Examples of Suzuki-Miyaura Coupling on Pyridine Systems

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Halopurines | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene or DME/H₂O | 85-100 | Good | scispace.com |

| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | N/A | researchgate.net |

| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | N/A | N/A | N/A | Moderate | wikipedia.org |

Reductive Methods for Aminopyridine Synthesis

Reductive methods are a cornerstone in the synthesis of aminopyridines, typically involving the conversion of a nitro or nitroso group to an amino group. These transformations are often accomplished using classical reducing agents, including metals in acidic media or through electrochemical processes.

A common precursor for aminopyridines is the corresponding nitropyridine derivative. For instance, 3-aminopyridine can be prepared by the reduction of 3-nitropyridine using zinc and hydrochloric acid orgsyn.org. Another widely used approach involves the reduction of nitropyridine-N-oxides. The synthesis of 4-aminopyridine (B3432731), for example, can be achieved by reducing 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid, affording the product in high yields of 80-90% semanticscholar.orgresearchgate.net. This two-stage process, starting from pyridine, is a preferable semipreparative scale synthesis semanticscholar.org.

Electrochemical reduction offers an alternative route. 3-Nitropyridine compounds can be effectively converted to 3-aminopyridine derivatives via electrochemical reduction in an acidic solution, a method that can also introduce other functional groups simultaneously google.com.

The reduction of nitro groups is a fundamental strategy for accessing amino-substituted pyridines. This transformation, broadly a type of hydrogenation, is frequently accomplished using dissolving metal systems. The choice of metal and acid can influence the reaction's efficiency and selectivity.

A prevalent method involves the use of iron powder in an acidic medium. For the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide, reduction with iron and acetic acid at reflux temperature can produce a quantitative yield semanticscholar.org. However, this can require specialized equipment for continuous extraction. To avoid this, mineral acids are often substituted for acetic acid. The reduction with iron and hydrochloric acid yields 4-aminopyridine at 80-85%, while using 25-30% sulfuric acid proceeds more slowly but can result in better yields of 85-90% semanticscholar.org. Other established methods include the reduction of 3-nitropyridine with zinc and hydrochloric acid orgsyn.org. These classical methods provide reliable pathways to aminopyridines from readily available nitro-precursors.

Table 1: Comparison of Reductive Methods for Aminopyridine Synthesis

Microwave-Assisted Synthesis in Aminopyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating. This eco-friendly method has been successfully applied to the synthesis of various aminopyridine derivatives and related nitrogen-containing heterocycles nanobioletters.commdpi.com.

The technology can accelerate the formation of C-N bonds, which is crucial in aminopyridine chemistry. For example, a series of new acetamide derivatives were synthesized from primary and secondary amines, including aminopyridines, under microwave irradiation, which reduced reaction times from 2–3 hours to just a few minutes while achieving moderate to good yields mdpi.com.

Microwave assistance is particularly effective for multi-component reactions (MCRs), enabling the rapid assembly of complex molecules in a single step. A novel, green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using a one-pot, multi-component reaction of 2-aminopyridine (B139424), cyanamide, and various aldehydes or ketones under neat (solvent-free) microwave irradiation at 120°C for 15 minutes nih.gov. Similarly, a microwave-assisted four-component coupling reaction has been used for the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines nih.gov. These examples underscore the potential of microwave technology to streamline the synthesis of aminopyridine-based structures.

Table 2: Examples of Microwave-Assisted Synthesis in Heterocyclic Chemistry

Photoredox Catalysis in Aminopyridine Derivatives Synthesis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel transformations under mild conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors mdpi.com.

This strategy has been applied to the synthesis of complex aminopyridine derivatives. A notable example is the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound was prepared in a one-step process by reacting 2-aminopyridine and piperazine-1-tert-butyl carboxylate using an acridine salt as a visible-light photocatalyst in the presence of an oxidant. The reaction, irradiated with a blue LED, proceeded to completion in 10 hours, yielding the target product in 95% chemicalbook.comgoogle.com.

Furthermore, N-aminopyridinium salts, derived from aminopyridines, can serve as precursors to amidyl radicals under photoredox conditions. These reactive intermediates can then participate in various bond-forming reactions. For instance, a photocatalytic intermolecular aminohydroxylation of olefins has been developed using N-protected 1-aminopyridinium salts and an Iridium-based photocatalyst, allowing for the synthesis of valuable vicinal amino alcohol derivatives under mild conditions researchgate.net. The versatility of photoredox catalysis allows for the functionalization of aminopyridine scaffolds and their use in constructing complex molecular architectures nih.govchemrxiv.org.

Table 3: Photoredox Catalysis for Aminopyridine Derivative Synthesis

Hindered Amine Synthesis Strategies Relevant to tert-Butyl Substituted Aminopyridines

The synthesis of molecules containing sterically demanding groups, such as the tert-butyl group, often requires non-traditional methods to overcome steric hindrance. The tert-butyl group's bulk can impede reactions at adjacent positions, making the formation of compounds like this compound challenging.

Strategies for synthesizing hindered amines often involve building the molecule in a way that introduces the bulky group at a key stage or using highly reactive intermediates. One approach for forming bonds to hindered atoms involves the reaction of sterically hindered isocyanates with organometallic reagents. For example, bulky Grignard reagents can be added to hindered isocyanates like tert-butyl isocyanate to form sterically congested amides in high yields researchgate.net. While this produces an amide, subsequent reduction could potentially yield the target amine.

Another relevant strategy involves the synthesis of highly hindered amines from nitroalkane precursors. Di-t-butylamine, a sterically hindered non-nucleophilic base, was prepared in a 54% yield from 2-methyl-2-nitropropane . This highlights a pathway for constructing the di-tert-butyl amine framework, which shares the challenge of steric congestion. The inherent difficulty in functionalizing the tert-butyl group itself is also a key consideration. The high C-H bond dissociation energy (~100 kcal/mol) and steric shielding make these bonds unreactive. However, specialized catalytic systems, such as a highly electrophilic manganese catalyst, have been developed to achieve site-selective hydroxylation of these congested C-H bonds, demonstrating that even the robust tert-butyl group can be functionalized under the right conditions nih.gov. These strategies provide insight into the chemical principles required to construct and modify sterically encumbered molecules like tert-butyl substituted aminopyridines.

Computational and Theoretical Studies of 6 Tert Butyl Pyridin 3 Amine and Analogues

Quantum Mechanical Calculations (DFT, TD-DFT, HF)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Hartree-Fock (HF) methods, are foundational for predicting the electronic and structural properties of molecules. These methods are routinely used to study pyridine (B92270) derivatives, providing deep insights that complement experimental findings. nih.govmdpi.comtandfonline.com

The electronic landscape of 6-(tert-butyl)pyridin-3-amine is primarily dictated by the interplay between the pyridine ring, the electron-donating amino (-NH₂) group, and the electron-donating, sterically bulky tert-butyl (-C(CH₃)₃) group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, are adept at modeling this landscape. tandfonline.com

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting its character as an electron donor. The LUMO is anticipated to be distributed across the pyridine ring's π*-system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity.

The presence of both the amino and tert-butyl groups, which are electron-donating, would be expected to raise the energy of the HOMO and slightly destabilize the LUMO, leading to a smaller energy gap compared to unsubstituted pyridine. This modification of the electronic structure is critical for understanding the molecule's reactivity in processes like electrophilic aromatic substitution. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by detailing hyperconjugative interactions and charge distribution within the molecule.

Table 1: Predicted Trends in Electronic Properties of Substituted Pyridines

| Compound | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap (ΔE) |

| Pyridine | Reference | Baseline | Baseline | Baseline |

| Pyridin-3-amine | +M (NH₂) | Increase | Slight Increase | Decrease |

| 6-Methylpyridin-3-amine | +M (NH₂), +I (CH₃) | Further Increase | Slight Increase | Further Decrease |

| This compound | +M (NH₂), +I (t-Bu) | Significant Increase | Slight Increase | Significant Decrease |

This table is illustrative, based on established principles of substituent effects on aromatic systems. Precise values require specific DFT calculations.

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, typically π→π* and n→π* transitions. The electron-donating substituents are expected to cause a bathochromic (red) shift in the absorption bands compared to pyridine, moving them to longer wavelengths.

Furthermore, DFT calculations are highly effective at predicting other spectroscopic properties:

NMR Spectroscopy: By calculating the magnetic shielding tensors (using methods like GIAO), one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often in excellent agreement with experimental data and are invaluable for structure confirmation.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. This allows for the theoretical prediction of the infrared spectrum, aiding in the identification of characteristic functional group vibrations, such as the N-H stretches of the amino group and C-H stretches of the tert-butyl group. nih.gov

The tert-butyl group is known for its significant steric bulk, which profoundly influences molecular conformation and reactivity. While the pyridine ring itself is planar, the key conformational variable in this compound is the orientation of the tert-butyl group relative to the ring.

Quantum mechanical calculations can be used to perform a potential energy surface scan by rotating the C-C bond connecting the tert-butyl group to the pyridine ring. This analysis would reveal the most stable (lowest energy) conformation. It is expected that the staggered conformation, where the methyl groups of the tert-butyl substituent are positioned to minimize steric clash with the pyridine ring, would be the most favorable.

The steric hindrance imposed by the tert-butyl group has several important consequences:

Planarity: It can influence the planarity of the exocyclic amino group, potentially causing a slight twist to alleviate steric strain.

Intermolecular Interactions: The bulkiness can hinder π-π stacking interactions between pyridine rings, which could affect the crystal packing in the solid state.

Reactivity: The group can sterically shield the adjacent nitrogen atom in the pyridine ring and the ortho C-H bond, directing incoming reagents to other positions on the molecule. This steric control is a well-utilized strategy in organic synthesis.

Molecular Dynamics Simulations and Docking Studies

While quantum mechanics is ideal for studying the intrinsic properties of single molecules, molecular dynamics (MD) simulations and docking studies are used to explore how a molecule interacts with its environment, particularly with biological macromolecules like proteins. tandfonline.comnih.gov

For a molecule like this compound, which is a common scaffold in medicinal chemistry, these studies are vital for drug discovery.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. Docking algorithms would place this compound into the active site of a target enzyme and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amino group is a potential hydrogen bond donor and acceptor, while the pyridine nitrogen can also act as a hydrogen bond acceptor. The tert-butyl group would likely favor binding in hydrophobic pockets.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the predicted ligand-protein complex over time. tandfonline.com An MD simulation tracks the movements and interactions of all atoms in the system, providing a dynamic view of how the ligand settles into the binding site and the nature of its interactions with the protein and surrounding water molecules. This can reveal key binding motifs and provide insights into the binding affinity.

Studies on other substituted pyridine derivatives have successfully used these techniques to identify them as inhibitors for various enzymes, demonstrating the utility of this approach. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. nih.govchemrxiv.org For this compound, DFT calculations could be used to investigate various reactions.

For instance, in an electrophilic aromatic substitution reaction like halogenation, computations could help determine the most likely site of attack. The combination of the ortho,para-directing amino group and the meta-directing pyridine nitrogen creates a complex regioselectivity profile. DFT calculations of the transition state energies for substitution at each possible position would reveal the most kinetically favored product. Recent studies on pyridine halogenation have utilized computational analysis to understand the regioselectivity of complex, multi-step reaction sequences. nih.govchemrxiv.orgnsf.gov

These calculations can model the structures of reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. This information is critical for understanding why a reaction proceeds with a certain outcome and for designing new, more efficient synthetic routes.

Applications and Biological Relevance of 6 Tert Butyl Pyridin 3 Amine Derivatives

Building Blocks for Complex Organic Molecules

The 6-(tert-butyl)pyridin-3-amine moiety is a privileged scaffold in synthetic chemistry, primarily utilized as a versatile building block for constructing more complex heterocyclic compounds. researchgate.netmorressier.com The presence of a reactive amino group and a sterically influential tert-butyl group on the pyridine (B92270) ring allows for regioselective modifications, guiding the synthesis toward desired molecular architectures. This makes it an essential intermediate in the creation of libraries of compounds for drug discovery, particularly for kinase inhibitors and other targeted therapies. thieme-connect.comnih.govrsc.org Its structural framework is frequently incorporated into fused ring systems, such as imidazo[1,2-a]pyridines, which are prominent in medicinal chemistry. nih.gov

Role in Medicinal Chemistry and Drug Discovery

Aminopyridine derivatives are integral to drug discovery, with their unique structural features enabling interactions with various enzymes and receptors in the body. scbt.com The this compound framework, in particular, has been instrumental in the design of targeted therapeutics, demonstrating significant versatility across multiple disease areas.

Precursors for Pharmaceutical Intermediates

The aminopyridine core is a fundamental precursor for critical pharmaceutical intermediates. A notable example is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of Palbociclib, an approved cancer therapeutic. scbt.comnih.gov This intermediate highlights the industrial and pharmaceutical importance of the 6-aminopyridin-3-yl structure for producing advanced therapeutic agents. scbt.com The reliable synthesis of such high-purity intermediates is crucial for the consistent manufacturing of the final active pharmaceutical ingredient. scbt.comnih.gov

Design and Synthesis of Kinase Inhibitors (e.g., FLT3, CDK4/6, IRAK-4)

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov Derivatives of this compound are foundational in the design of small molecule kinase inhibitors. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML), making it a prime therapeutic target. Scientists have designed and synthesized series of isoxazolo[3,4-b]pyridin-3-amine derivatives as potent FLT3 inhibitors. In one study, a lead compound, F15, demonstrated potent activity against the FLT3-dependent AML cell line MV4-11 with a half-maximal inhibitory concentration (IC50) of 91 nM. These inhibitors are developed to overcome resistance to existing therapies caused by secondary mutations in the FLT3 gene.

Table 1: Activity of Selected FLT3 Inhibitor Derivatives

| Compound | Target | Assay | IC50 (nM) | Cell Line | IC50 (nM) |

|---|---|---|---|---|---|

| F14 | FLT3 | Kinase | - | MV4-11 | 1785 |

| F15 | FLT3 | Kinase | 123 | MV4-11 | 91 |

This table presents a selection of research findings on FLT3 inhibitors derived from pyridine-based scaffolds. Data is compiled from multiple sources.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a successful strategy for treating certain types of breast cancer. The 6-aminopyridin-3-yl moiety is central to the structure of Palbociclib, a potent and selective CDK4/6 inhibitor. scbt.com The synthesis of Palbociclib relies on an intermediate derived from the aminopyridine core, demonstrating the scaffold's direct role in the development of these anti-cancer drugs. scbt.com Approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib are ATP-competitive, binding to the kinase hinge region to block its activity and halt cancer cell proliferation.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors

IRAK-4 is a critical kinase in inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). As such, inhibiting IRAK-4 is a promising therapeutic approach for autoimmune and inflammatory diseases. nih.gov Novel series of potent IRAK-4 inhibitors have been developed based on scaffolds such as imidazo[1,2-a]pyridines and pyridine amides, which can be synthesized from aminopyridine precursors. nih.gov One orally efficacious and selective IRAK-4 inhibitor demonstrated an IC50 value of 4 nM. The development of these inhibitors showcases the utility of the pyridine-amine framework in creating therapies for inflammatory conditions.

Antimicrobial and Antifungal Agent Development

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridine-containing compounds have shown a broad spectrum of antimicrobial activity. Specifically, a novel imidazo[1,2-a]pyridine (B132010) derivative incorporating a tert-butyl group has been synthesized and evaluated for its antifungal properties. This compound, referred to as Probe II in the study, exhibited excellent activity against multiple strains of Candida, including multidrug-resistant species. The compound was found to inhibit the formation of ergosterol, a critical component of the fungal cell membrane.

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivative (Probe II)

| Pathogen | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 4 | 8 |

| Candida tropicalis | 8 | 16 |

| Candida parapsilosis | 8 | 16 |

| Candida krusei | 16 | 32 |

MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values indicate the potency of the compound against various Candida species.

Anti-cancer Agent Development

The development of anti-cancer agents from this compound and its analogs is largely driven by their application as kinase inhibitors. As detailed previously, derivatives targeting FLT3 are being advanced for the treatment of AML, a cancer of the blood and bone marrow. Similarly, the successful development of CDK4/6 inhibitors, built upon a 6-aminopyridin-3-yl core, has provided a crucial therapeutic option for patients with HR+/HER2- advanced or metastatic breast cancer. The pyridine-thiazole hybrid molecules have also been investigated as potential anticancer agents, showing cytotoxic properties against various cancer cell lines, including non-small cell lung cancer, melanoma, and colon cancer.

Compounds for Neurological Therapeutics

Aminopyridines as a class are known to be active in the central nervous system (CNS), with many acting as potassium channel blockers. scbt.com For instance, 4-aminopyridine (B3432731) (dalfampridine) is an approved medication used to improve motor function in patients with multiple sclerosis. scbt.com Research efforts have focused on creating aminopyridine derivatives with improved therapeutic profiles and reduced toxicity for treating neurological injuries and neurodegenerative diseases. One study developed and tested a t-butyl carbamate (B1207046) of 4-aminopyridine, which was found to restore nerve signal conduction in injured spinal cord tissue. Furthermore, novel 2-aminopyridine (B139424) derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease by targeting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These efforts highlight the potential of modifying the basic aminopyridine scaffold to develop new treatments for a range of challenging neurological conditions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. While the aminopyridine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors, detailed SAR studies specifically focusing on derivatives of this compound are not extensively documented in publicly available literature.

Generally, in the design of kinase inhibitors featuring an aminopyridine core, the following SAR principles are often observed:

Hinge-Binding: The pyridine nitrogen and the exocyclic amino group are often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Substituents on the Pyridine Ring: Modifications on the pyridine ring are used to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. The tert-butyl group at the 6-position, for instance, is a bulky, lipophilic group that can fill a hydrophobic pocket and influence the orientation of the molecule within the binding site.

Modifications of the Amino Group: The 3-amino group is frequently used as an attachment point for other fragments of the inhibitor, which can extend into solvent-exposed regions or other pockets of the enzyme.

Without specific data sets comparing the biological activity of a series of this compound derivatives, a quantitative SAR analysis remains speculative. Further research and publication of such studies are needed to fully elucidate the specific contributions of this scaffold to biological activity.

Scaffold-Hopping and Drug Design Strategies

Scaffold hopping is a widely used strategy in drug discovery to identify novel molecular cores that maintain the essential pharmacophoric features of a known active compound. slideshare.net This approach aims to discover new intellectual property, improve physicochemical or pharmacokinetic properties, or overcome toxicity issues associated with the original scaffold.

The aminopyridine core is a versatile starting point for such strategies. rsc.orgnih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core into a pyrazole-containing N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold for developing potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK). nih.gov This demonstrates the utility of pyridin-amine structures in generating new chemical entities with improved drug-like properties. nih.gov

Table 1: Examples of Scaffold Hopping Strategies Involving Pyridine Cores

| Original Scaffold | Hopped Scaffold | Target | Reference |

| Pyrimidine | N-(1H-Pyrazol-3-yl)pyridin-2-amine | DLK | nih.gov |

| Purine (B94841) / Imidazo-pyridine | Pyridine-annulated Purines | Cancer Cells | rsc.org |

Catalysis and Ligand Design

The unique electronic and structural features of this compound make it an interesting candidate for applications in catalysis, both as a ligand for metal complexes and potentially as an organocatalyst.

Ligands in Metal-Catalyzed Reactions

Pyridine and its derivatives are ubiquitous ligands in transition metal chemistry, forming stable complexes that are active in a vast array of catalytic transformations. wikipedia.org The pyridine nitrogen provides a sigma-donating lone pair, stabilizing the metal center. This compound possesses two potential coordination sites: the pyridine ring nitrogen and the 3-amino group. This allows it to potentially act as a monodentate ligand through the more basic pyridine nitrogen or as a bidentate N,N-chelating ligand.

The steric bulk of the tert-butyl group at the 6-position, adjacent to the pyridine nitrogen, is expected to have a significant influence on the coordination chemistry. It can:

Dictate the geometry of the resulting metal complex.

Protect the metal center, potentially enhancing stability and preventing the formation of inactive dimeric species.

Influence the substrate selectivity of a catalytic reaction.

While specific metal complexes of this compound are not widely reported in the searched literature, the synthesis of a copper(II) complex with the related 4-tert-butyl-pyridinium cation highlights the ability of such substituted pyridines to form stable crystalline structures with transition metals. mdpi.com The general field of transition metal ammine complexes further underscores the fundamental ability of amino groups to coordinate with metals. wikipedia.org The combination of these two functionalities within one molecule suggests its potential utility in designing novel catalysts.

Catalytic Activity in Chemical Transformations

The basicity of the pyridine nitrogen and the amino group allows this compound to function as a potential base catalyst or organocatalyst. Tertiary amines, for instance, are known to act as Lewis base catalysts that can be used in combination with transition metal catalysis to achieve novel reactivity. nih.gov

However, based on the available literature, there are no specific, detailed reports on the application of this compound as a catalyst in chemical transformations. Its structural properties suggest it could be explored as a Brønsted base or a nucleophilic catalyst in various organic reactions. Further research is required to investigate and characterize its potential catalytic activities.

Q & A

Basic Research Questions

Q. How can the structural identity of 6-(tert-butyl)pyridin-3-amine be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure. Programs like SHELXL and SHELXT automate refinement and space-group determination, enabling accurate atomic coordinate assignment . For visualization and intermolecular interaction analysis, employ the Mercury CSD software to assess packing patterns and void spaces . Cross-validate with spectroscopic data (NMR, FT-IR) to confirm functional groups and substituent positions.

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Route 1 : Start with pyridine derivatives functionalized at the 3-position. Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Protect the amine group with a tert-butyloxycarbonyl (Boc) group during synthesis to prevent side reactions .

- Route 2 : Modify pre-functionalized pyridines (e.g., 6-halo-pyridin-3-amine) via nucleophilic substitution with tert-butyl lithium. Monitor reaction progress using HPLC-MS to ensure purity .

Q. How can solubility challenges for biological assays be addressed?

- Methodological Answer : Optimize solubility by:

- Testing polar aprotic solvents (e.g., DMSO, as reported for analogs with ≥26.2 mg/mL solubility ).

- Introducing hydrophilic substituents (e.g., hydroxyl or methoxy groups) while retaining the tert-butyl moiety for steric stabilization.

- Employing co-solvents (e.g., PEG-400) or nanoformulation techniques for in vivo studies.

Advanced Research Questions

Q. How can derivatives of this compound be designed for biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with bioisosteres (e.g., trifluoromethyl or cyclopropyl) to modulate lipophilicity and target binding .

- Functionalization : Introduce pharmacophores (e.g., tetrazine groups) for click chemistry applications, enabling conjugation to biomolecules or fluorescent tags .

- Screening : Use high-throughput assays to evaluate inhibition of Notch signaling (as seen in analogs like Limantrafin ) or kinase pathways.

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

- Methodological Answer :

- Solvent and pH Effects : Compare NMR data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, pyridin-amine protons may show downfield shifts in polar solvents due to hydrogen bonding .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dealkylated intermediates) that could skew integration ratios.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental observations.

Q. What strategies optimize this compound for click chemistry applications?

- Methodological Answer :

- Tetrazine Conjugation : Synthesize 6-(tetrazine)pyridin-3-amine derivatives via inverse electron-demand Diels-Alder reactions. Ensure tert-butyl steric effects do not hinder reactivity .

- Protection/Deprotection : Use Boc protection during synthesis to prevent amine interference in cycloaddition reactions. Remove Boc post-conjugation using TFA .

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to assess binding affinity and transition-state stability.

- Docking Studies : Model the compound in enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways or inhibitory effects.

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Applications

Table 2 : Solubility Optimization Strategies

| Strategy | Example | Outcome |

|---|---|---|

| Co-solvent system | DMSO/PBS (1:4 v/v) | Enhanced in vitro solubility |

| Hydrophilic substituents | Methoxy group at C4 | Improved aqueous solubility |

| Nanoemulsion formulation | PEG-400-based nanoparticles | Stable in vivo delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.